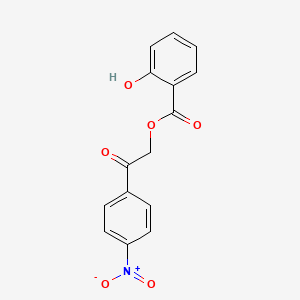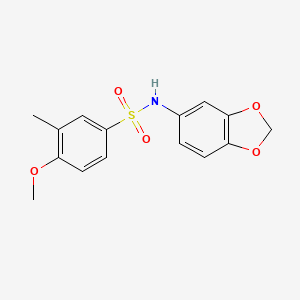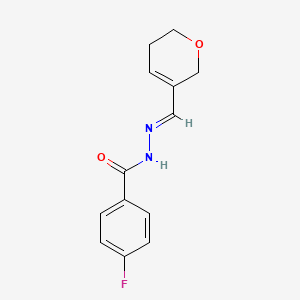![molecular formula C14H11BrN2O3 B5773362 N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide](/img/structure/B5773362.png)
N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide, also known as BRD0705, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. It is a member of the furan-2-carboxamide family of compounds, which have been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. BRD0705 has been studied extensively for its mechanism of action and its potential use in scientific research.
Mécanisme D'action
The mechanism of action of N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide involves its inhibition of the bromodomain and extra-terminal (BET) proteins. BET proteins are involved in the regulation of gene expression, and their inhibition has been found to have anti-inflammatory and anti-cancer effects. This compound specifically targets the BRD4 protein, which has been found to play a critical role in the regulation of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. It has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide in lab experiments is its specificity for the BRD4 protein, which allows for targeted inhibition of gene expression. Additionally, it has been found to exhibit low toxicity in vitro, making it a safe and effective research tool. However, one limitation of using this compound is its relatively low potency compared to other BET inhibitors, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several potential future directions for research involving N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide. One area of interest is its potential use in combination with other therapeutic agents for the treatment of cancer. Additionally, further studies are needed to determine its effectiveness in the treatment of other inflammatory diseases. Finally, the development of more potent BRD4 inhibitors could lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide involves several steps, including the reaction of 5-bromo-2-furoic acid with thionyl chloride to form 5-bromo-2-furoyl chloride. This is then reacted with N-(2-aminophenyl) acetamide to form this compound. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide has been studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as arthritis. It has also been found to have anti-cancer properties, with studies showing its potential use in the treatment of various types of cancer, including breast cancer and lung cancer.
Propriétés
IUPAC Name |
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-12-7-6-11(20-12)14(19)17-10(13(16)18)8-9-4-2-1-3-5-9/h1-8H,(H2,16,18)(H,17,19)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITQHLLWVDAREL-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-benzyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5773286.png)
![4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5773291.png)



![4-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B5773314.png)
![N'-[(4-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5773322.png)



![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B5773339.png)
![N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5773352.png)

